4-Hydroxybenzohydroxamic acid

Description

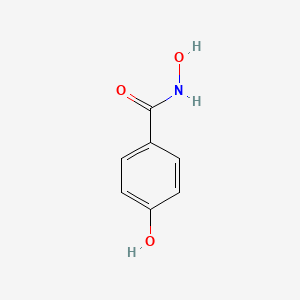

Structure

3D Structure

Properties

IUPAC Name |

N,4-dihydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-3-1-5(2-4-6)7(10)8-11/h1-4,9,11H,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQCHLVBRHGAQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974824 |

Source

|

| Record name | N,4-Dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5941-13-9 |

Source

|

| Record name | 4-Hydroxybenzohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,4-Dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYBENZOHYDROXAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pharmacological Scaffold of 4-Hydroxybenzohydroxamic Acid: From Metal Chelation to Enzyme Inhibition

Executive Summary

4-Hydroxybenzohydroxamic acid (4-HBHA) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of interacting with multiple distinct biological targets with high affinity. Unlike simple chelators, 4-HBHA combines a metal-binding hydroxamic acid moiety with a redox-active phenolic core. This dual functionality allows it to act as a potent inhibitor of metalloenzymes (specifically Urease ) and a modulator of radical-dependent enzymes (Myeloperoxidase and Ribonucleotide Reductase ).

This technical guide dissects the mechanistic versatility of 4-HBHA, providing researchers with a grounded framework for its synthesis, assay validation, and therapeutic evaluation in the contexts of Helicobacter pylori infection and oxidative inflammation.

Part 1: Chemical Identity & Pharmacophore Analysis[1]

The therapeutic potency of 4-HBHA is derived from two distinct pharmacophores acting in concert:

-

The Hydroxamic Acid Head (-CONHOH):

-

Function: Acts as a bidentate ligand. It ionizes (

) to form a stable 5-membered chelate ring with transition metals, most notably Nickel ( -

Therapeutic Relevance: Critical for inhibiting metalloenzymes like Urease and Matrix Metalloproteinases (MMPs).

-

-

The Phenolic Tail (4-OH):

-

Function: Acts as a radical scavenger and electron donor. The para-position allows for resonance stabilization of the resulting phenoxy radical.

-

Therapeutic Relevance: Essential for inhibiting Ribonucleotide Reductase (RR) and Myeloperoxidase (MPO) by quenching the tyrosyl radicals required for catalysis.

-

Table 1: Physicochemical Profile of 4-HBHA

| Property | Specification | Relevance |

| IUPAC Name | N,4-Dihydroxybenzamide | Standard nomenclature |

| Molecular Weight | 153.14 g/mol | Fragment-like, high ligand efficiency |

| pKa (Hydroxamic) | ~8.7 | Ionized at physiological pH in active sites |

| pKa (Phenolic) | ~9.5 | Remains protonated in blood plasma |

| Solubility | DMSO, Ethanol, Hot Water | Requires co-solvent for aqueous assays |

Part 2: Primary Mechanism – Urease Inhibition (Anti-Bacterial)

The most well-validated application of 4-HBHA is the inhibition of bacterial urease, particularly in Helicobacter pylori. Urease is a nickel-dependent metalloenzyme that hydrolyzes urea into ammonia, raising gastric pH and allowing bacteria to survive in the stomach.

Mechanism of Action

4-HBHA acts as a competitive, reversible inhibitor .

-

Entry: The inhibitor enters the active site, mimicking the substrate urea.[1]

-

Chelation: The hydroxamic acid oxygen and nitrogen atoms coordinate with the two

ions in the active site. -

Displacement: This binding displaces the water molecule bridging the nickel ions, preventing the polarization of urea required for hydrolysis.

Expert Insight: Unlike acetohydroxamic acid (AHA), the benzene ring of 4-HBHA provides additional hydrophobic interactions within the active site flap, often resulting in a lower

(higher potency) compared to aliphatic hydroxamates.

Diagram 1: Dual Mechanism of Action (Urease & MPO)

Caption: Dual mechanistic pathways of 4-HBHA targeting metalloenzymes (Urease) via chelation and heme-peroxidases (MPO) via redox scavenging.

Part 3: Secondary Mechanism – Peroxidase & Reductase Modulation

Beyond metal chelation, 4-HBHA serves as a probe for radical-dependent enzymes.

Myeloperoxidase (MPO) Inhibition

MPO generates hypochlorous acid (HOCl), a potent oxidant causing tissue damage in atherosclerosis.[2]

-

Mechanism: 4-HBHA acts as a suicide substrate . It donates an electron to the MPO-Compound I/II redox intermediates. This converts 4-HBHA into a radical species that can either be scavenged or further react to irreversibly inactivate the enzyme heme center, preventing the regeneration of the active enzyme.

-

Data Point: Studies suggest hydroxamic acids can inhibit MPO-mediated HOCl production with

values in the low micromolar range (

Ribonucleotide Reductase (RR) Inhibition

RR is essential for DNA synthesis (cancer target).

-

Mechanism: The enzyme relies on a tyrosyl free radical. The phenolic group of 4-HBHA quenches this radical, while the hydroxamic acid moiety chelates the di-iron center essential for radical generation. This "double-lock" mechanism makes it a potent antiproliferative agent.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize high-purity 4-HBHA from ethyl 4-hydroxybenzoate.

Reagents:

-

Ethyl 4-hydroxybenzoate (10 mmol)

-

Hydroxylamine hydrochloride (

) (15 mmol) -

Potassium Hydroxide (KOH) (30 mmol)

-

Methanol (MeOH)

Workflow:

-

Preparation of Hydroxylamine: Dissolve 1.04 g of

in 10 mL of MeOH. -

Preparation of Base: Dissolve 1.68 g of KOH in 10 mL of MeOH (exothermic; cool to Room Temp).

-

Generation of Free Base: Slowly add the KOH solution to the hydroxylamine solution. A white precipitate (KCl) will form. Filter off the KCl to obtain a clear alkaline hydroxylamine solution.

-

Coupling: Add 1.66 g of ethyl 4-hydroxybenzoate to the filtrate. Stir at room temperature for 24–48 hours. Note: Monitoring via TLC is required (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Acidification: Acidify the reaction mixture with 1N HCl to pH 5–6. The product will precipitate.

-

Purification: Recrystallize from hot water or ethanol/water mix.

-

Validation: Verify structure via

-NMR (Look for disappearance of ethyl ester signals and appearance of broad -NHOH peaks).

Diagram 2: Synthesis Workflow

Caption: Step-by-step synthetic route for converting ethyl ester to hydroxamic acid via nucleophilic acyl substitution.

Protocol B: Urease Inhibition Assay (Spectrophotometric)

Objective: Determine the

-

Buffer: Phosphate buffer (pH 7.4) containing 25 mM urea and Phenol Red indicator.

-

Enzyme Prep: Dissolve Jack Bean Urease (5 U/mL) in buffer.

-

Incubation:

-

Mix 50

Enzyme + 50 -

Incubate for 15 minutes at

to allow inhibitor binding.

-

-

Reaction: Add 100

Urea substrate solution. -

Measurement: Monitor absorbance at 560 nm (Phenol Red color change from yellow to pink as ammonia is produced).

-

Calculation:

Plot log[Concentration] vs. % Inhibition to derive

Part 5: Translational Challenges & Future Directions

While 4-HBHA is a potent in vitro tool, drug development professionals must address specific hurdles:

-

Hydrolytic Stability: Hydroxamic acids can hydrolyze to carboxylic acids in plasma, losing activity. Structural modification (e.g., steric shielding of the hydroxamate) is often required for in vivo efficacy.

-

Mutagenicity Concerns: Some hydroxamic acids exhibit mutagenicity (Ames test positive) due to the potential for Lossen rearrangement. Toxicology screening is mandatory early in the pipeline.

-

Selectivity: Because it chelates Zn, Fe, and Ni, off-target inhibition of host metalloproteases (MMPs) is a risk.

References

-

Mechanism of Urease Inhibition

-

Myeloperoxidase Inhibition

-

Ribonucleotide Reductase Inhibition

-

Synthesis Protocol Grounding

- Title: Benzohydroxamic Acid Synthesis (Organic Syntheses).

- Source: Organic Syntheses, Coll. Vol. 2.

-

URL:[Link]

- Note: The classic reference for converting benzoates to hydroxamic acids using hydroxylamine.

Sources

- 1. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]

- 2. Inhibition of myeloperoxidase-mediated hypochlorous acid production by nitroxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ordered Cleavage of Myeloperoxidase Ester Bonds Releases Active site Heme Leading to Inactivation of Myeloperoxidase by Benzoic Acid Hydrazide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: 4-Hydroxybenzohydroxamic Acid (4-HBHA) in Cancer Research

Executive Summary

4-Hydroxybenzohydroxamic acid (4-HBHA) represents a pivotal scaffold in the class of ribonucleotide reductase (RNR) inhibitors. Structurally distinct from the canonical hydroxyurea (HU) by the addition of a phenolic ring, 4-HBHA offers superior lipophilicity and radical scavenging potential. While its poly-hydroxylated derivatives (e.g., Didox, Trimidox) have seen more aggressive clinical exploration, 4-HBHA remains a critical "tool compound" for elucidating the Structure-Activity Relationship (SAR) of hydroxamic acids. This guide details its dual-mechanism profile—acting primarily as a tyrosyl radical quencher in RNR and secondarily as a zinc-chelating metalloproteinase (MMP) inhibitor.

Part 1: Chemical & Pharmacological Profile[1][2][3]

Structural Properties

The pharmacological potency of 4-HBHA stems from its hydroxamic acid warhead (-CONHOH) attached to a para-phenolic core .

-

Chemical Formula: C₇H₇NO₃

-

Molecular Weight: 153.14 g/mol

-

pKa: ~9.25 (Hydroxamic acid group), ~8.5 (Phenolic -OH).

-

Solubility: Soluble in ethanol, DMSO, and warm water; limited solubility in cold water.

Stability & Storage

Hydroxamic acids are prone to hydrolysis under strongly acidic or basic conditions, reverting to the parent carboxylic acid and hydroxylamine.

-

Storage: -20°C, desiccated.

-

Solution Stability: Stable in neutral buffers (PBS) for 24–48 hours at 4°C. Avoid prolonged exposure to transition metals (Fe, Cu) in solution unless chelation is the intended experimental outcome, as auto-oxidation will occur.

Part 2: Mechanism of Action (The Core)

4-HBHA functions through two distinct, concentration-dependent mechanisms.

Primary Mechanism: Ribonucleotide Reductase (RNR) Inhibition

RNR is the rate-limiting enzyme in DNA synthesis, converting ribonucleotides (NDP) to deoxyribonucleotides (dNDP).[1][2] The M2 subunit of mammalian RNR houses a diferric iron center (Fe-O-Fe) that stabilizes a tyrosyl free radical (Tyr•) essential for catalysis.

The Scavenging Cascade:

-

Entry: 4-HBHA penetrates the M2 subunit hydrophobic pocket more effectively than Hydroxyurea due to its aromatic ring.

-

Electron Transfer: The hydroxamic acid moiety donates a single electron to the tyrosyl radical.

-

Quenching: The Tyr• is reduced to a normal tyrosine residue, deactivating the enzyme.

-

Radical Fate: 4-HBHA is transiently converted to a nitroxide radical intermediate, which is subsequently metabolized.

Secondary Mechanism: Zinc Chelation (MMP Inhibition)

Matrix Metalloproteinases (MMPs) rely on a catalytic Zinc ion (Zn²⁺) to degrade the extracellular matrix (ECM), a key step in metastasis. The hydroxamic acid group is a bidentate ligand that chelates the active site Zn²⁺, locking the enzyme in an inactive state.

Visualization: The Dual-Inhibition Pathway

Figure 1: Dual mechanism of action showing RNR radical quenching (primary) and MMP Zinc chelation (secondary).

Part 3: Comparative Potency & SAR

The addition of hydroxyl groups to the phenyl ring significantly alters the redox potential and radical scavenging ability. While 4-HBHA is potent, its poly-hydroxylated cousins (Didox, Trimidox) exhibit higher potency but different toxicity profiles.

Table 1: Comparative Efficacy of Hydroxamic Acid Derivatives

| Compound | Structure | RNR IC₅₀ (L1210 Cells) | Relative Potency (vs. HU) | Primary Clinical Limitation |

| Hydroxyurea (HU) | NH₂-CO-NHOH | ~100–300 µM | 1x (Baseline) | Low affinity, rapid clearance |

| 4-HBHA | 4-OH-Ph-CONHOH | ~20–50 µM | ~5–10x | Moderate solubility |

| Didox | 3,4-diOH-Ph-CONHOH | ~3–7 µM | ~20–40x | Rapid metabolism (glucuronidation) |

| Trimidox | 3,4,5-triOH-Ph-CONHOH | ~1–3 µM | ~100x | Higher systemic toxicity |

Note: IC₅₀ values vary by cell line and assay conditions. Data synthesized from L1210 leukemia models [1, 3].[3]

Part 4: Experimental Protocols

Synthesis of 4-HBHA (Laboratory Scale)

For research requiring high-purity, fresh compound, in-house synthesis is often preferred over commercial sourcing to avoid hydrolyzed impurities.

Reagents:

-

Methyl 4-hydroxybenzoate (10 mmol)

-

Hydroxylamine Hydrochloride (NH₂OH[4]·HCl) (15 mmol)

-

Potassium Hydroxide (KOH) (30 mmol)

-

Methanol (MeOH) (Anhydrous)

Workflow Visualization:

Figure 2: Step-by-step synthesis workflow for 4-HBHA.

Detailed Procedure:

-

Hydroxylamine Prep: Dissolve 1.04 g NH₂OH·HCl in 10 mL MeOH.

-

Base Addition: Dissolve 1.68 g KOH in 5 mL MeOH. Add to the hydroxylamine solution at 0°C. A white precipitate (KCl) will form.

-

Filtration: Filter off the KCl quickly to obtain the free hydroxylamine base solution.

-

Coupling: Add 1.52 g Methyl 4-hydroxybenzoate to the filtrate. Stir at room temperature for 24–48 hours.

-

Isolation: Acidify the mixture carefully with 1N HCl to pH ~5–6. The solvent is evaporated under reduced pressure, and the residue is recrystallized from ethyl acetate/methanol to yield white crystalline 4-HBHA.

RNR Inhibition Assay (EPR Spectroscopy)

The "Gold Standard" for verifying 4-HBHA activity is observing the decay of the tyrosyl radical signal using Electron Paramagnetic Resonance (EPR).

Protocol:

-

Enzyme Prep: Purify recombinant Mouse or Human RNR M2 subunit (approx 10–20 µM concentration).

-

Baseline: Record the EPR spectrum at 77 K (liquid nitrogen) to establish the stable tyrosyl doublet signal (g ≈ 2.0047).

-

Treatment: Incubate M2 subunit with 4-HBHA (graded concentrations: 10, 50, 100 µM) for 10 minutes at 25°C.

-

Measurement: Freeze samples immediately in liquid nitrogen and record spectra.

-

Analysis: Calculate the % decrease in radical signal amplitude relative to the DMSO control.

Part 5: Synergistic Combinations & Future Directions

Chemo-Sensitization

4-HBHA acts as a potent sensitizer for DNA-damaging agents. By depleting the dNTP pool (via RNR inhibition), it prevents cancer cells from repairing DNA breaks caused by:

-

Alkylating Agents: Cisplatin, Temozolomide.

-

Topoisomerase Inhibitors: Doxorubicin, Etoposide.

Challenges

-

Pharmacokinetics: Like many hydroxamic acids, 4-HBHA suffers from rapid glucuronidation and clearance in vivo.

-

Toxicity: High doses can lead to methemoglobinemia (due to NO release or heme interaction), a common side effect of this class.

References

-

Elford, H. L., et al. (1979).[3] "Synthesis of hydroxy- and amino-substituted benzohydroxamic acids: inhibition of ribonucleotide reductase and antitumor activity." Journal of Medicinal Chemistry. Link

-

Szekeres, T., et al. (1997). "Biochemical and biological effects of 3,4,5-trihydroxybenzohydroxamic acid (Trimidox) in human leukemia cells." Cancer Chemotherapy and Pharmacology. Link

-

Kovacic, P., & Edwards, J. (2011). "Hydroxamic acids: Mechanism of action, toxicity, and clinical applications." Medical Hypotheses. Link

-

Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry. Link

-

Organic Syntheses. (1941).[5] "Benzohydroxamic Acid Synthesis Protocol." Organic Syntheses, Coll. Vol. 2. Link

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. droracle.ai [droracle.ai]

- 3. Synthesis of hydroxy- and amino-substituted benzohydroxamic acids: inhibition of ribonucleotide reductase and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: High-Throughput Screening Architectures using 4-Hydroxybenzohydroxamic Acid

This Application Note is designed for researchers and HTS facility managers utilizing 4-Hydroxybenzohydroxamic acid (4-HBHA) . While often overshadowed by its derivative SAHA (Vorinostat) in oncology or Acetohydroxamic Acid (AHA) in bacteriology, 4-HBHA serves as a critical fragment-based lead and a reference metalloenzyme inhibitor in drug discovery campaigns.

Molecule: this compound (4-HBHA) CAS: 10496-88-5 (Generic Hydroxamic Acid Ref: 495-18-1 for Benzohydroxamic) Primary Class: Zinc/Nickel-Dependent Metalloenzyme Inhibitor & Radical Scavenger Primary Targets: Urease (Ni²⁺), Myeloperoxidase (MPO), Histone Deacetylases (HDACs - Zn²⁺)

Executive Summary & Mechanism of Action

4-HBHA is a "privileged structure" in medicinal chemistry. It functions primarily as a bidentate ligand, utilizing its hydroxamic acid moiety (-CONHOH) to chelate metal ions within enzyme active sites.

In High-Throughput Screening (HTS), 4-HBHA is utilized in two distinct contexts:

-

As a Reference Standard: To validate assay windows for Urease and Peroxidase inhibitor campaigns.

-

As a Fragment Query: In Fragment-Based Drug Discovery (FBDD) to probe "Zinc-Binding Groups" (ZBGs) with improved solubility over non-hydroxylated analogs.

Mechanism: The "Chelation Trap"

Unlike competitive inhibitors that merely block access, 4-HBHA deactivates metalloenzymes by displacing the water molecule coordinated to the catalytic metal ion (Ni²⁺ in Urease; Zn²⁺ in HDACs).

Figure 1: Mechanism of Action. 4-HBHA acts as a suicide substrate or tight-binding chelator, effectively removing the catalytic metal ion from the reaction cycle.

Pre-Screening Validation: Compound Handling

Hydroxamic acids are prone to hydrolysis and oxidation. Proper handling is non-negotiable for assay reproducibility.

Solubility & Stock Preparation

Unlike hydrophobic leads, the para-hydroxyl group of 4-HBHA confers moderate polarity, but it remains distinct from the highly soluble Acetohydroxamic acid.

| Parameter | Specification | Protocol Note |

| Solvent | DMSO (Anhydrous) | Avoid protic solvents (EtOH) for long-term storage to prevent esterification/hydrolysis. |

| Stock Conc. | 10 mM or 100 mM | 100 mM requires sonication at 35°C for 5-10 mins. |

| Stability | -20°C (Desiccated) | Critical: Hydroxamic acids can undergo Lossen rearrangement under acidic conditions. Keep stock neutral. |

| QC Check | FeCl₃ Test | Add 10 µL stock to 100 µL 1% FeCl₃. A deep red/violet complex confirms the integrity of the hydroxamic acid group. |

Protocol A: Urease Inhibitor HTS (The Indophenol Method)

Context: Helicobacter pylori eradication research. Role of 4-HBHA: Positive Control (Reference Inhibitor).

This protocol utilizes the Berthelot reaction (Indophenol Blue) to detect ammonia release. It is superior to Phenol Red assays for HTS as it is less sensitive to the buffering capacity of test compounds.

Assay Workflow (384-Well Format)

Reagents:

-

Buffer: 25 mM HEPES, pH 7.5 (Phosphate inhibits Urease; do not use PBS).

-

Enzyme: Jack Bean Urease (Type III), 2.5 U/mL final.

-

Substrate: Urea (20 mM final).

-

Reagent A: Phenol (1% w/v) + Sodium Nitroprusside (0.005% w/v).

-

Reagent B: NaOH (0.5% w/v) + NaOCl (0.1% active chlorine).

Step-by-Step Protocol:

-

Dispensing: Acoustic dispense 20 nL of Test Compounds and 4-HBHA Control (10-point dose response, Top conc: 100 µM) into assay plates.

-

Enzyme Addition: Dispense 10 µL Urease solution using a peristaltic dispenser.

-

Pre-Incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 mins at RT . This allows 4-HBHA to establish the chelation complex.

-

Substrate Trigger: Add 10 µL Urea solution.

-

Reaction: Incubate for 30 mins at 37°C (humidified).

-

Quench & Develop: Add 20 µL Reagent A , followed immediately by 20 µL Reagent B .

-

Readout: Incubate 20 mins at RT. Read Absorbance at 625 nm .

Data Validation:

-

Expected IC50 (4-HBHA): 5 – 50 µM (Dependent on enzyme source and pH).

-

Z-Prime (Z'): Must be > 0.5. Use 100 µM 4-HBHA as the "Low Signal" control and DMSO as "High Signal."

Protocol B: Myeloperoxidase (MPO) Inhibition

Context: Inflammation and Neurodegeneration research. Role of 4-HBHA: Mechanism-based inhibitor (Traps Compound II state of MPO).

This fluorescent assay measures the chlorination activity of MPO using APF (Aminophenyl fluorescein), which is highly specific for hypochlorite (-OCl).

Assay Workflow (384-Well Black Plate)

Figure 2: MPO HTS Workflow. Note the pre-incubation step (Step 2) is critical for hydroxamic acids to interact with the Heme center.

Protocol Specifics:

-

Buffer: 50 mM Phosphate buffer (pH 7.4) + 140 mM NaCl (Chloride is the substrate).

-

Enzyme: Human MPO (0.5 nM final).

-

Substrate: APF (5 µM final) + H₂O₂ (10 µM final).

-

Control: 4-HBHA at 10 µM usually provides >80% inhibition.

Technical Insights: The "PAINS" Filter

Trustworthiness & Expertise: When screening with 4-HBHA or looking for similar hits, you must distinguish between specific inhibition and pan-assay interference (PAINS) .

Hydroxamic acids are notorious for:

-

Non-specific Chelation: They may strip metals from non-target metalloenzymes in the assay mix.

-

Redox Cycling: In peroxidase assays, they can act as reducing substrates rather than inhibitors.

Self-Validating the Hit: If you identify a hit structurally similar to 4-HBHA:

-

Test 1 (Reversibility): Dilute the enzyme-inhibitor complex 100-fold. If activity recovers, it is a reversible chelator (like 4-HBHA). If not, it may be a covalent modifier.

-

Test 2 (Metal Rescue): Add excess Zn²⁺ or Ni²⁺ (1 mM) to the assay. If the inhibition is abolished, the mechanism is confirmed as chelation.

References

-

Urease Inhibition Kinetics: Kobashi, K., et al. "Specific inhibition of urease by hydroxamic acids." Biochimica et Biophysica Acta (BBA), 1962.

-

MPO Inhibition Mechanism: Kettle, A.J., et al. "Potent Reversible Inhibition of Myeloperoxidase by Aromatic Hydroxamates." Journal of Biological Chemistry, 2004.

-

HTS Assay Validation: Sittampalam, G.S., et al. "Assay Guidance Manual: High Throughput Screening Assays for Urease Inhibitors." NCBI Bookshelf, 2012.

-

Hydroxamic Acid Chemistry: Marmion, C.J., et al. "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands." European Journal of Inorganic Chemistry, 2004.

Application Note: Characterization of Alpha-Amylase Inhibitory Activity of 4-Hydroxybenzohydroxamic Acid (4-HBHA)

Executive Summary

This application note details the synthesis, characterization, and biological evaluation of 4-Hydroxybenzohydroxamic acid (4-HBHA) as a targeted inhibitor of

Scientific Background & Mechanism[1][2][3]

The Target: -Amylase

-Amylase (EC 3.2.1.[1][2]1) is a calcium-dependent metalloenzyme responsible for the hydrolysis ofThe Compound: this compound (4-HBHA)

4-HBHA represents a "privileged structure" in medicinal chemistry, combining two bioactive functionalities:

-

Phenolic Hydroxyl (-OH): Capable of hydrogen bonding with the catalytic triad (Asp197, Glu233, Asp300) of the enzyme.

-

Hydroxamic Acid (-CONHOH): A potent metal-chelating group.[3] Since

-amylase requires a Ca

Mechanism of Action (Hypothetical Model)

The following diagram illustrates the proposed dual-inhibition mechanism where 4-HBHA bridges the catalytic site and the essential metal ion.

Caption: Proposed dual-binding mode of 4-HBHA involving metal chelation and active site hydrogen bonding.

Chemical Synthesis of 4-HBHA

Note: Commercially available 4-HBHA may contain impurities. For precise enzymology, fresh synthesis and recrystallization are recommended.

Reaction Principle

The synthesis follows a standard nucleophilic substitution where hydroxylamine attacks the carbonyl carbon of ethyl 4-hydroxybenzoate under basic conditions.

Protocol

Reagents:

-

Ethyl 4-hydroxybenzoate (10 mmol)

-

Hydroxylamine hydrochloride (NH

OH·HCl) (15 mmol) -

Potassium Hydroxide (KOH) (30 mmol)

-

Methanol (MeOH) (anhydrous)

Procedure:

-

Preparation of Hydroxylamine: Dissolve 15 mmol NH

OH·HCl in 10 mL MeOH. In a separate flask, dissolve 30 mmol KOH in 10 mL MeOH. -

Activation: Cool both solutions to 0°C. Add the KOH solution to the hydroxylamine solution dropwise. Filter off the precipitated KCl salt. The filtrate contains free hydroxylamine.

-

Coupling: Add 10 mmol Ethyl 4-hydroxybenzoate to the filtrate.

-

Reaction: Stir at room temperature for 24-48 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 7:3).

-

Workup: Acidify the mixture with 1N HCl to pH ~5 to precipitate the hydroxamic acid.

-

Purification: Filter the solid and recrystallize from hot water/ethanol.

-

Validation: Confirm structure via melting point (approx. 160°C) and Ferric Chloride test (deep violet color indicates hydroxamic acid).

Enzymatic Assay Protocol (DNS Method)

This protocol uses the 3,5-Dinitrosalicylic acid (DNS) method, which quantifies reducing sugars (maltose) released from starch.[4]

Reagents & Preparation

| Reagent | Concentration | Preparation Notes |

| Buffer | 20 mM Sodium Phosphate (pH 6.9) | Add 6.7 mM NaCl (essential for enzyme activation). |

| Substrate | 1.0% (w/v) Soluble Starch | Dissolve in buffer by boiling for 15 min. Cool before use. |

| Enzyme | 2.0 Units/mL in cold buffer. Prepare fresh. | |

| Inhibitor | 4-HBHA Stock | Dissolve in DMSO. Final DMSO conc. in well < 5%. |

| DNS Reagent | Standard Formulation | 1g DNS, 30g Na-K Tartrate, 20mL 2N NaOH in 100mL H |

| Positive Control | Acarbose | Prepare serial dilutions (10 - 1000 µg/mL). |

Experimental Workflow

The critical step often missed is the pre-incubation of the enzyme with the inhibitor before adding the substrate. This allows the inhibitor to bind (chelate) effectively.

Caption: Step-by-step workflow for the DNS microplate assay.

Detailed Steps (96-Well Plate Format)

-

Blank Setup: Add 40 µL Buffer + 40 µL Starch (No Enzyme, No Inhibitor).

-

Control Setup (100% Activity): Add 20 µL Buffer + 20 µL Enzyme.

-

Test Sample: Add 20 µL 4-HBHA (various conc.) + 20 µL Enzyme.

-

Pre-Incubation: Incubate plate at 25°C for 10 minutes.

-

Substrate Addition: Add 40 µL of 1% Starch solution to all wells.

-

Reaction: Incubate at 37°C for 10 minutes.

-

Stop Reaction: Add 80 µL DNS Reagent to all wells.

-

Color Development: Seal plate and heat at 100°C (water bath or thermocycler) for 5 minutes.

-

Cool & Dilute: Cool to room temp. Add 100 µL distilled water to dilute.

-

Read: Measure Absorbance (OD) at 540 nm.

Data Analysis

Calculation of % Inhibition

Calculate the percentage inhibition for each concentration using the formula:

-

OD_Control: Enzyme + Starch (No Inhibitor)

-

OD_Blank: Buffer + Starch (No Enzyme)

-

OD_Sample: Enzyme + Starch + Inhibitor

-

OD_SampleBlank: Buffer + Starch + Inhibitor (Corrects for color of 4-HBHA)

Determining IC50

-

Plot % Inhibition (Y-axis) vs. Log[Concentration of 4-HBHA] (X-axis) .

-

Fit the data using a non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism or Origin.

-

The IC50 is the concentration yielding 50% inhibition.

Interpretation

-

Potency: Compare the IC50 of 4-HBHA with Acarbose.[1][5]

-

Expected Range: Phenolic acids typically show IC50 in the mM range. Hydroxamic acid derivatives may shift this to the high µM range due to stronger binding.

-

-

Kinetics: To determine the mode of inhibition (Competitive vs. Non-competitive), perform the assay with varying Starch concentrations and generate a Lineweaver-Burk Plot .

-

Competitive: Vmax unchanged, Km increases (Inhibitor binds active site).

-

Non-Competitive: Vmax decreases, Km unchanged (Inhibitor binds allosterically/metal chelation).

-

Troubleshooting & Expert Tips

| Issue | Probable Cause | Solution |

| High Background Color | 4-HBHA oxidation or DNS instability. | Run a "Sample Blank" for every concentration. Prepare DNS fresh weekly. |

| No Inhibition Observed | Enzyme concentration too high. | Dilute enzyme. The reaction must be linear; if the substrate is consumed too fast, inhibition is masked. |

| Precipitation | 4-HBHA insoluble in aqueous buffer. | Ensure DMSO < 5%. If precipitation occurs, lower the max concentration tested. |

| Inconsistent Replicates | Temperature fluctuation. | Use a temperature-controlled plate reader or water bath. Amylase is highly temp-sensitive. |

References

-

Structure-Activity Relationship of Phenolic Acids: Title: A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives.[6][7] Source: MDPI / PubMed (2022). Link:[Link]

-

Hydroxamic Acid Synthesis: Title: Methods for Hydroxamic Acid Synthesis.[3][8][9] Source: ResearchGate (Review). Link:[Link]

-

Reference Inhibitor (Acarbose) Mechanism: Title: Inhibition mechanism of alpha-amylase, a diabetes target.[1][2][4][5][6][7] Source: Frontiers in Pharmacology. Link:[Link]

Sources

- 1. Inhibition mechanism of alpha-amylase, a diabetes target, by a steroidal pregnane and pregnane glycosides derived from Gongronema latifolium Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibition mechanism of alpha-amylase, a diabetes target, by a steroidal pregnane and pregnane glycosides derived from Gongronema latifolium Benth [frontiersin.org]

- 3. Hydroxamic acid - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Tyrosinase Inhibition Kinetics of 4-Hydroxybenzohydroxamic Acid

This Application Note and Protocol guide details the kinetic characterization of 4-Hydroxybenzohydroxamic acid (4-HBHA) as a tyrosinase inhibitor. It is designed for researchers in medicinal chemistry and enzymology who require a rigorous, self-validating methodology.

Introduction & Mechanistic Rationale

Tyrosinase (EC 1.14.18.[1]1) is a copper-containing metalloenzyme critical for melanogenesis.[2] It catalyzes two rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity).[3]

This compound (4-HBHA) represents a unique class of "substrate-mimic" chelators. Unlike simple copper chelators (e.g., EDTA) that strip metal ions indiscriminately, 4-HBHA utilizes a dual-action mechanism:

-

Metal Chelation: The hydroxamic acid moiety (

) forms a bidentate complex with the binuclear copper active site ( -

Substrate Mimicry: The para-hydroxyl group on the phenyl ring mimics the phenol group of the natural substrate (L-Tyrosine), enhancing affinity for the active site pocket via hydrophobic and hydrogen-bonding interactions.

Kinetic Expectation:

Based on structural homology to benzohydroxamic acid (

Visualizing the Mechanism

The following diagram illustrates the catalytic pathway of tyrosinase and the specific interception point of 4-HBHA.

Figure 1: Mechanism of Tyrosinase catalysis and competitive chelation by 4-HBHA.[1][2][4]

Experimental Protocol: Kinetic Assay

This protocol uses L-DOPA as the substrate because its oxidation product, dopachrome, is stable and absorbs strongly at 475 nm, allowing for real-time continuous monitoring.

A. Reagents & Preparation

| Component | Concentration | Preparation Notes |

| Buffer | 50 mM Phosphate (pH 6.8) | Dissolve |

| Enzyme | Mushroom Tyrosinase (1000 U/mL) | Dissolve lyophilized powder in cold buffer. Keep on ice. Use fresh. |

| Substrate | L-DOPA (2.5 mM) | Dissolve in buffer. Protect from light (auto-oxidation risk). Prepare daily. |

| Inhibitor | 4-HBHA (Stock: 10 mM) | Dissolve in DMSO. Final DMSO conc. in assay must be <1% to avoid enzyme denaturation. |

B. Assay Workflow (96-Well Plate Format)

Critical Step: Hydroxamic acids are slow-binding inhibitors. A pre-incubation step is mandatory to allow the chelator to equilibrate with the active site copper.

-

Blank Setup: Add 140 µL Buffer + 20 µL DMSO (or Inhibitor) to blank wells.

-

Enzyme Pre-incubation:

-

Add 120 µL Phosphate Buffer to experimental wells.

-

Add 20 µL Tyrosinase Enzyme solution.

-

Add 20 µL Inhibitor (4-HBHA) at varying concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).

-

Incubate at 25°C for 10 minutes. (Allows formation of E-I complex).

-

-

Reaction Initiation:

-

Add 40 µL L-DOPA substrate to all wells simultaneously (using a multichannel pipette).

-

Final Volume: 200 µL.

-

-

Kinetic Measurement:

-

Immediately place in a microplate reader pre-set to 25°C.

-

Measure Absorbance at 475 nm every 30 seconds for 15 minutes.

-

Shake plate for 3 seconds before the first read only.

-

C. Workflow Diagram

Figure 2: Step-by-step kinetic assay workflow for 4-HBHA characterization.

Data Analysis & Kinetic Calculations

Step 1: Determine Initial Velocity (

)

Plot Absorbance vs. Time for each inhibitor concentration. The slope of the initial linear portion (typically 0–5 mins) is

Step 2: Calculate % Inhibition &

Calculate inhibition for a fixed substrate concentration using:

Step 3: Determine Mode of Inhibition (

)

To rigorously define the mechanism, perform the assay with varying L-DOPA concentrations (e.g., 0.25, 0.5, 1.0, 2.0 mM) against fixed 4-HBHA concentrations.

-

Lineweaver-Burk Plot: Plot

vs.-

Competitive Inhibition (Expected): Lines intersect at the Y-axis (

is unchanged, -

Non-Competitive: Lines intersect at the X-axis (

unchanged, -

Mixed: Lines intersect in the second quadrant.

-

-

Calculation of

(for Competitive):

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Non-linear initial rates | Enzyme instability or lag phase | Ensure enzyme is kept on ice. If a lag phase ("hysteretic") is observed, measure slope after the lag (steady-state). |

| High Background Signal | Auto-oxidation of L-DOPA | Prepare L-DOPA immediately before use. Protect from light.[5] Check buffer pH (high pH accelerates auto-oxidation). |

| Precipitation | 4-HBHA solubility limit | If turbidity occurs at high [I], lower the concentration or increase DMSO slightly (max 5%). |

| No Inhibition observed | Insufficient Pre-incubation | Hydroxamates are slow-binders. Increase pre-incubation to 20 mins to ensure copper chelation. |

References

-

García, B. et al. (2007).[6] Structural NMR and ab Initio Study of Salicylhydroxamic and p-Hydroxybenzohydroxamic Acids: Evidence for an Extended Aggregation. The Journal of Physical Chemistry A. Link

-

Hassan, M. et al. (2018). Benzohydroxamic acid derivatives as potent tyrosinase inhibitors: Synthesis, kinetics, and molecular docking studies. Bioorganic Chemistry. Link

-

Sigma-Aldrich. Enzymatic Assay of Tyrosinase (EC 1.14.18.1). Link

-

Kim, Y.J.[4] & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the healthcare industry. Cellular and Molecular Life Sciences. Link

-

Ande, S. et al. (2012). Hydroxamic acid derivatives as potential tyrosinase inhibitors. Medicinal Chemistry Research. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. activeconceptsllc.com [activeconceptsllc.com]

- 4. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multifunctional Tyrosinase Inhibitor Peptides with Copper Chelating, UV-Absorption and Antioxidant Activities: Kinetic and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Hydroxybenzohydroxamic Acid

Welcome to the technical support center for the synthesis of 4-Hydroxybenzohydroxamic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific rationale behind experimental choices to ensure reproducible and high-yield syntheses.

I. Introduction to this compound Synthesis

This compound is a valuable compound, often explored for its potential as a metal-chelating agent and its applications in medicinal chemistry, including as a precursor for more complex molecules.[1][2] The most common and direct synthetic route involves the reaction of an ester, typically methyl 4-hydroxybenzoate, with hydroxylamine. While seemingly straightforward, this reaction is influenced by several critical parameters that can significantly impact yield and purity.

This guide will focus on the prevalent method of synthesizing this compound from methyl 4-hydroxybenzoate and hydroxylamine hydrochloride, addressing common challenges and providing robust solutions.

II. Reaction Pathway Overview

The synthesis of this compound from methyl 4-hydroxybenzoate is a nucleophilic acyl substitution reaction. The overall transformation can be visualized as a two-step process: the preparation of the starting ester and its subsequent conversion to the desired hydroxamic acid.

Caption: Troubleshooting flowchart for low product yield.

Problem 2: Presence of Unreacted Starting Material (Methyl 4-Hydroxybenzoate)

If you observe a significant amount of unreacted ester after the reaction, consider the following:

-

Increase the Excess of Hydroxylamine: You may need to use a larger excess of hydroxylamine to push the equilibrium further towards the product.

-

Increase Reaction Time or Temperature: Allow the reaction to stir for a longer period. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but be mindful of potential side reactions.

-

Consider a Catalyst: The addition of a catalytic amount of potassium cyanide (KCN) has been shown to accelerate the formation of hydroxamic acids from esters. [3]This is thought to proceed through an acyl cyanide intermediate. [3]

Problem 3: Product is an Oil or Difficult to Crystallize

This compound is a crystalline solid. [4]If you obtain an oil, it is likely impure.

-

Purification: Attempt to purify the product by dissolving it in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water) and allowing it to cool slowly. Seeding with a small crystal of pure product can induce crystallization.

-

Washing: Ensure that your crude product is thoroughly washed to remove any soluble impurities that may be inhibiting crystallization.

V. Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Hydroxybenzoate

This protocol is adapted from established esterification procedures. [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of 4-hydroxybenzoic acid in 200 mL of methanol.

-

Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the mixture to reflux and maintain for 18 hours. [5]4. Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. A white precipitate of methyl 4-hydroxybenzoate should form.

-

Extraction and Washing: Extract the product with diethyl ether (2 x 100 mL). Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted carboxylic acid, followed by water (1 x 100 mL).

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from water or a 25% ethanol solution to obtain pure methyl 4-hydroxybenzoate.

Protocol 2: Synthesis of this compound

This protocol is a generalized procedure based on common methods for hydroxamic acid synthesis. [6][3]

-

Preparation of Hydroxylamine Solution: In a flask, dissolve hydroxylamine hydrochloride (e.g., 3 equivalents) in methanol. To this, add a solution of a strong base like sodium methoxide or potassium hydroxide (3 equivalents) in methanol. Stir for 15-20 minutes to generate free hydroxylamine.

-

Reaction: To the freshly prepared hydroxylamine solution, add a solution of methyl 4-hydroxybenzoate (1 equivalent) in methanol dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction may take several hours to go to completion.

-

Workup: Once the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 4. [6]The product, this compound, should precipitate out as a solid.

-

Isolation and Purification: Collect the precipitate by filtration and wash it with cold water. The crude product can be further purified by recrystallization, for instance, from a hot acetic acid solution followed by cooling. [7]

VI. Advanced and Alternative Synthetic Strategies

For substrates that are sensitive or when the standard method provides low yields, several alternative strategies can be employed. [8]

A. Activation of the Carboxylic Acid

Instead of starting from the ester, 4-hydroxybenzoic acid can be activated and then reacted with hydroxylamine. This avoids the esterification step and can be milder.

-

Mixed Anhydride Method: The carboxylic acid can be treated with ethyl chloroformate in the presence of a base to form a mixed anhydride, which then readily reacts with hydroxylamine. [9]This is a frequently used method for sensitive substrates. [3]* Coupling Agents: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) can be used to couple the carboxylic acid directly with hydroxylamine. [3]

B. Use of Protected Hydroxylamines

To avoid potential side reactions with the hydroxyl group of 4-hydroxybenzoic acid or for more complex syntheses, protected hydroxylamines can be used. [8]

-

O-Benzylhydroxylamine: This reagent can be coupled with the starting material, and the benzyl protecting group can be removed under neutral conditions via hydrogenolysis (H₂, Pd/C). [9]* O-Silyl protected hydroxylamines: These are useful for delicate substrates, as the silyl group can be removed under mild acidic or fluoride-mediated conditions. [3]

C. Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction between esters and hydroxylamine, often leading to higher yields and shorter reaction times. [10]

VII. References

-

Malaysian Journal of Analytical Sciences. (2019). Synthesis and characterization of benzohydroxamic acid and methylbenzohydroxamic acid metal complexes.

-

Reddy, A. S., et al. (2017). Methods for Hydroxamic Acid Synthesis. PubMed Central (PMC). [Link]

-

PrepChem.com. Synthesis of methyl 4-hydroxybenzoate. [Link]

-

Benchchem. Application Note: Synthesis and Optimization of 4-Hydroxybenzamide.

-

Benchchem. Technical Support Center: Hydroxamic Acid Synthesis.

-

CABI Digital Library. Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative.

-

Zhu, Y., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PubMed Central (PMC).

-

Google Patents. CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt.

-

Organic Syntheses Procedure. Benzohydroxamic acid. [Link]

-

The Science Notes. (2023). Biosynthetic Pathways for 4-Hydroxybenzoate.

-

Ataman Kimya. METHYL 4-HYDROXYBENZOATE.

-

Organic Chemistry Portal. Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors.

-

Benzohydroxamic Acid: Properties, Applications, and Synthesis. (2023).

-

Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry.

-

ResearchGate. (2025). Methods for Hydroxamic Acid Synthesis.

-

Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides).

-

Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry.

Sources

- 1. Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors [organic-chemistry.org]

- 2. Methods for synthesizing hydroxamic acids and their metal complexes | European Journal of Chemistry [eurjchem.com]

- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. prepchem.com [prepchem.com]

- 6. CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. eurjchem.com [eurjchem.com]

- 10. Hydroxamate synthesis by acylation [organic-chemistry.org]

Technical Support Center: 4-Hydroxybenzohydroxamic Acid (4-HBHA) Synthesis & Purification

Ticket ID: #HBHA-PURITY-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Development Subject: Optimizing Purity Profiles for 4-Hydroxybenzohydroxamic Acid

Executive Summary

You are encountering purity issues with synthesized This compound (4-HBHA) . This compound is a critical metalloenzyme inhibitor (targeting MMPs, urease, and peroxidases) where the hydroxamic acid moiety acts as a bidentate chelator.[1]

The most common failure modes for this synthesis are:

-

Hydrolysis Competition: Formation of the thermodynamic dead-end product, 4-hydroxybenzoic acid.

-

Iron Contamination: Formation of deep-red ferro-hydroxamate complexes due to trace metal ions.

-

Lossen Rearrangement: Decomposition of the product at high temperatures.

This guide provides a self-validating protocol to isolate high-purity 4-HBHA, moving away from standard "recipe" approaches to a mechanism-driven workflow.

Module 1: The Optimized Synthesis Protocol

Standard ester aminolysis often fails due to moisture. This protocol uses anhydrous conditions to favor the kinetic product (hydroxamic acid) over the thermodynamic byproduct (carboxylic acid).

Reagents & Setup

-

Substrate: Methyl 4-hydroxybenzoate (Methylparaben) - Preferred over ethyl ester for faster kinetics.

-

Reagent: Hydroxylamine Hydrochloride (

). -

Base: Potassium Hydroxide (KOH) - Pellets, crushed.

-

Solvent: Methanol (Anhydrous).

Step-by-Step Workflow

-

Preparation of Hydroxylamine (The "Free Base" Step):

-

Dissolve

(1.5 equiv) in minimum anhydrous methanol. -

In a separate flask, dissolve KOH (3.0 equiv) in minimum anhydrous methanol.

-

Critical Step: Cool both solutions to 0°C. Add the KOH solution to the hydroxylamine solution slowly.

-

Observation: White precipitate (KCl) forms immediately.

-

Filter: Remove the KCl precipitate quickly to obtain a clear solution of free

.

-

-

The Coupling Reaction:

-

Add Methyl 4-hydroxybenzoate (1.0 equiv) to the filtrate.

-

Stir at room temperature for 24–48 hours.

-

Why Room Temp? Heating promotes the Lossen rearrangement and hydrolysis.

-

-

Isolation (The "pH Trap"):

-

The product exists as the potassium salt (

) in the reaction mixture. -

Evaporate methanol under reduced pressure to obtain a solid residue.

-

Dissolve the residue in minimal distilled water (approx. 3 mL per gram of starting material).

-

Module 2: The Purification Logic (The "pH Trap")

This is where most protocols fail. You must exploit the

-

Impurity: 4-Hydroxybenzoic acid (

). -

Target: this compound (

).

The Strategy: If you acidify to pH 1, both precipitate. If you acidify to pH 6.0 , the carboxylic acid remains ionized (soluble) while the hydroxamic acid becomes protonated (insoluble).

Purification Decision Tree

Figure 1: The "pH Trap" strategy for separating hydroxamic acids from carboxylic acid byproducts.

Protocol:

-

Cool the aqueous solution of the crude salt to 0–5°C.

-

Add 1.25 N Acetic Acid dropwise with vigorous stirring.

-

Monitor pH constantly. Stop exactly at pH 6.0–6.5.

-

The hydroxamic acid will precipitate as a white solid.

-

Filter and wash with ice-cold water (removes the soluble benzoate impurity).

-

Recrystallization: Dissolve the wet cake in boiling Ethyl Acetate (or 10% Methanol in Ethyl Acetate). Filter hot to remove any inorganic salts, then cool to crystallize.

Module 3: Troubleshooting & FAQs

Q1: My product turned pink/red during workup. Is it ruined?

-

Diagnosis: This is the "Ferric Hydroxamate Test" happening unintentionally. Hydroxamic acids chelate Fe(III) with high affinity, forming highly colored complexes even at ppm levels.

-

The Fix:

-

Wash your glassware with 0.1 M HCl or EDTA solution before synthesis to remove trace iron.

-

If the product is already pink, recrystallize it from water containing 1% EDTA (disodium salt). The EDTA will sequester the iron, leaving white crystals.

-

Q2: The melting point is broad (e.g., 180–200°C).

-

Diagnosis: You likely have a mixture of the hydroxamic acid and the starting ester or the hydrolyzed acid.

-

The Fix: Run a TLC (Solvent: DCM:MeOH 9:1).

Q3: My yield is very low (<30%).

-

Diagnosis: Likely hydrolysis due to water in the methanol or overheating.

-

The Fix: Ensure methanol is anhydrous. Increase the equivalents of

to 2.0 or 3.0 to outcompete water.

Module 4: Validation (Quality Control)

Before using the compound in assays, validate purity using these distinct methods.

1. The Ferric Chloride Test (Qualitative)

-

Dissolve 1 mg of product in 1 mL methanol.

-

Add 1 drop of 1%

solution. -

Pass: Deep violet/burgundy color immediately.

-

Fail: No color (carboxylic acid) or weak orange (ester).

2. HPLC Parameters (Quantitative)

Use these conditions to separate the hydroxamic acid from the benzoic acid impurity.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6 x 150mm) |

| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 5% B to 60% B over 20 minutes |

| Detection | UV @ 254 nm (aromatic) and 280 nm (phenol) |

| Retention Order | 1. 4-HBHA (Polar) 2. 4-Hydroxybenzoic acid 3.[9] Methyl 4-hydroxybenzoate (Non-polar) |

References

-

Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Hydroxamic Acids (Weinreb Amides). Retrieved from [Link]

-

National Institutes of Health (NIH). (2006). Automated determination of the pKa values of 4-hydroxybenzoic acid. PubMed.[1] Retrieved from [Link]

Sources

- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. US5015765A - Process for isolating hydroxamic acids - Google Patents [patents.google.com]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. air.unimi.it [air.unimi.it]

- 8. echemi.com [echemi.com]

- 9. quora.com [quora.com]

Technical Support Center: Optimizing Buffer Conditions for 4-Hydroxybenzohydroxamic Acid Enzyme Assays

Welcome to the technical support guide for optimizing enzyme assays involving 4-Hydroxybenzohydroxamic acid and its derivatives, such as the widely used histone deacetylase (HDAC) inhibitor, Vorinostat (SAHA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into assay development and troubleshooting. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup of enzyme assays with hydroxamic acid-based compounds.

Q1: What is the optimal pH for an enzyme assay using a this compound-based inhibitor?

A1: The optimal pH is a balance between maintaining enzyme activity and ensuring the stability of the inhibitor. Most HDACs, the primary targets for inhibitors like Vorinostat (SAHA), function optimally at a physiological pH between 7.4 and 8.0. A common choice for the assay buffer is HEPES at pH 7.5.[1] It is crucial to avoid extreme pH levels, as acidic or basic conditions can catalyze the hydrolysis of the hydroxamic acid, leading to a loss of potency.[2]

Q2: How should I dissolve and store this compound compounds like Vorinostat (SAHA)?

A2: Vorinostat and similar compounds have very poor solubility in water.[3] They should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., >10 mM).[4] For the assay, this stock can be serially diluted in DMSO before being added to the aqueous assay buffer. It's important to keep the final DMSO concentration in the assay low and consistent across all wells (typically ≤1%) to avoid impacting enzyme activity. Stock solutions in DMSO can be stored at -20°C for several months, but aqueous solutions of SAHA should not be stored for more than a day due to instability.[3][4]

Q3: Should I include a reducing agent in my assay buffer? If so, which one?

A3: Yes, a reducing agent is important to prevent the oxidation of cysteine residues within the enzyme, which can lead to loss of activity.[5] The two most common choices are dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

-

DTT is a strong reducing agent but contains thiol groups that can potentially react with certain classes of inhibitors, leading to an underestimation of their potency.[6]

-

TCEP is a non-thiol-containing reducing agent that is more stable, odorless, and less likely to interact with test compounds.[7][8] It is effective over a wider pH range (1.5-8.5).[7]

For these reasons, TCEP is often the preferred reducing agent for assays involving novel inhibitors.

Q4: Is it necessary to add a chelating agent like EDTA to the buffer?

A4: No, you should avoid strong metal chelators like EDTA in your assay buffer. The inhibitory mechanism of 4-hydroxybenzohydroxamic acids relies on their ability to chelate the zinc ion (Zn²⁺) in the active site of metalloenzymes like HDACs.[9][10][11] Adding a strong chelator like EDTA would strip this essential cofactor from the enzyme, leading to its inactivation and making it impossible to measure inhibition accurately.

Q5: What is the purpose of adding BSA and a non-ionic detergent to the assay buffer?

A5: Both bovine serum albumin (BSA) and a non-ionic detergent (like Triton X-100 or Tween-20) are common additives that help to ensure assay robustness.

-

BSA acts as a carrier protein, preventing the enzyme from adsorbing to the surfaces of pipette tips and microplates, which is especially important at the low enzyme concentrations used in kinetic assays.[5]

-

Non-ionic detergents help to prevent the aggregation of both the enzyme and hydrophobic test compounds, which can be a major source of false-positive results in high-throughput screening.[5] A typical assay buffer might contain 0.1% BSA and 0.01% Triton X-100.[1]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during enzyme assays with this compound inhibitors.

Issue 1: High Background Signal in Fluorescence-Based Assays

High background can mask the true signal from your enzyme reaction, leading to a low signal-to-noise ratio and inaccurate measurements.

Potential Causes & Step-by-Step Solutions:

-

Autofluorescence of Assay Components:

-

Diagnosis: Run a "buffer + substrate + inhibitor" control without the enzyme. If you see a high signal, one of your components is autofluorescent.

-

Solution:

-

Check if the this compound compound itself fluoresces at the excitation/emission wavelengths of your assay.

-

Some media components, like phenol red or fetal bovine serum, are known to be autofluorescent. If applicable, switch to a specialized media for microscopy or perform the final measurement in a simple buffered saline solution.[12]

-

Use black, opaque microplates for fluorescence assays to minimize background from scattered light and well-to-well crosstalk.[12]

-

-

-

Non-Enzymatic Substrate Hydrolysis:

-

Diagnosis: Incubate the substrate in the assay buffer for the full duration of the experiment without adding any enzyme. Measure the signal at the beginning and end. An increase in signal indicates substrate instability.

-

Solution: Substrate stability can be pH-dependent. Test the reaction at a slightly lower or higher pH within the enzyme's optimal range. Ensure that your substrate solution is fresh.

-

-

Contaminated Reagents:

-

Diagnosis: Systematically replace each reagent (buffer, substrate, enzyme) with a freshly prepared solution.

-

Solution: Always use high-purity water and reagents. Prepare fresh buffers and substrate solutions for each experiment.[13]

-

Troubleshooting Workflow: High Background

Sources

- 1. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. apexbt.com [apexbt.com]

- 5. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. goldbio.com [goldbio.com]

- 8. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]

- 9. Novel histone deacetylase 8 ligands without a zinc chelating group: exploring an “upside-down” binding pose - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. How do I reduce high background in my FISH assay? [ogt.com]

Technical Support Center: Analytical Refinement for 4-Hydroxybenzohydroxamic Acid (4-HBHA)

Introduction

4-Hydroxybenzohydroxamic acid (4-HBHA) is a critical pharmacophore in drug development, particularly as a urease inhibitor and in histone deacetylase (HDAC) inhibition studies. Its dual functionality—a phenolic hydroxyl group and a hydroxamic acid moiety—presents unique analytical challenges. The hydroxamic acid group (

This guide addresses the three most common analytical hurdles: chromatographic peak tailing , spectrophotometric instability , and electrochemical electrode fouling .

Module 1: HPLC & LC-MS/MS Method Refinement

Q1: My 4-HBHA peak exhibits severe tailing and retention time shifting on a standard C18 column. How do I stabilize the separation?

A: Peak tailing in hydroxamic acids is typically caused by secondary interactions between the hydroxamic nitrogen and residual silanols on the silica support, or by metal contamination in the LC system which chelates the analyte.

Troubleshooting Protocol:

-

Mobile Phase pH Control (The "Rule of 2.5"):

-

Hydroxamic acids are weak acids (pKa

8.8–9.5). To ensure the molecule is in its neutral, protonated form (suppressing ionization), maintain the mobile phase pH between 2.5 and 3.0 . -

Recommendation: Use 0.1% Formic Acid or 20 mM Ammonium Formate adjusted to pH 3.0. Avoid phosphate buffers if using MS detection.

-

-

Column Selection:

-

Standard C18 columns often fail due to silanol activity. Switch to a Polar-Embedded C18 or a Pentafluorophenyl (PFP) column. These phases provide alternative selectivity (pi-pi interactions) and shield silanols.

-

-

System Passivation:

-

If peak splitting occurs, your LC system may have trace iron. Flush the system with 0.1% EDTA overnight, then rinse thoroughly with water/methanol.

-

Optimized Gradient Table (LC-MS Compatible):

| Time (min) | % Mobile Phase A (0.1% Formic Acid in H2O) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 0.4 |

| 1.0 | 95 | 5 | 0.4 |

| 6.0 | 40 | 60 | 0.4 |

| 7.0 | 5 | 95 | 0.4 |

| 9.0 | 5 | 95 | 0.4 |

| 9.1 | 95 | 5 | 0.4 |

| 12.0 | 95 | 5 | 0.4 |

Q2: What are the specific MS/MS transitions for confirming 4-HBHA versus its hydrolysis product?

A: 4-HBHA (MW 153.14) and its hydrolysis product, 4-Hydroxybenzoic acid (MW 138.12), can be distinguished by their parent ions and unique fragmentation patterns.

LC-MS/MS Transition Parameters:

| Analyte | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |

| 4-HBHA | ESI (+) | 154.1 [M+H]+ | 121.0 | 15-20 | Loss of NH |

| 4-HBHA | ESI (+) | 154.1 [M+H]+ | 93.0 | 25-30 | Loss of NH |

| 4-HBA | ESI (-) | 137.0 [M-H]- | 93.0 | 15-20 | Decarboxylation |

Visualization: Method Development Decision Tree

Caption: Decision logic for troubleshooting HPLC peak shape issues specific to hydroxamic acids.

Module 2: Spectrophotometric Quantitation (Fe-Complex)

Q3: The absorbance of the Fe(III)-4-HBHA complex fades within minutes. How do I ensure reproducible quantitation?

A: The colored complex formed between Fe(III) and hydroxamic acids is highly pH-dependent. At very low pH (< 1), the complex dissociates. At neutral pH, Fe(III) precipitates as hydroxide. The "fading" is often due to a pH drift or the reduction of Fe(III) to Fe(II) if reducing agents are present in the matrix.

The "Stabilized Iron" Protocol:

-

Reagent Preparation:

-

Dissolve 0.05 M FeCl

in 0.1 M HCl . The acid prevents hydrolysis of the iron itself.

-

-

Reaction Medium:

-

Do not mix in pure water. Perform the reaction in a buffered medium of pH 2.0 (Glycine-HCl buffer) . This is the thermodynamic "sweet spot" for the mono-complex formation (

nm).

-

-

Read Window:

-

Measure absorbance between 2 and 10 minutes post-mixing. Do not incubate longer than 30 minutes, as spontaneous hydrolysis of the hydroxamic acid is acid-catalyzed.

-

Interference Check:

-

Fluoride/Phosphate: These anions compete with 4-HBHA for iron binding, bleaching the color. If present, use the LC-MS method instead.

Module 3: Electrochemical Detection

Q4: I am using Cyclic Voltammetry (CV) but the signal drops after 3 cycles. Is the analyte degrading?

A: The signal loss is likely due to electrode fouling , not bulk analyte degradation. The electrochemical oxidation of hydroxamic acids (typically around +0.8 V to +1.2 V vs. Ag/AgCl) generates a radical intermediate (

Refined Electrochemical Protocol:

-

Electrode Pre-treatment:

-

Polish the GCE with 0.05

m alumina slurry for 2 minutes before every set of measurements. -

Sonicate in ethanol:water (1:1) for 30 seconds to remove residual alumina.

-

-

Scan Rate Optimization:

-

Use a scan rate of 50–100 mV/s . Slower scan rates increase the residence time of the radical at the electrode surface, promoting fouling.

-

-

pH Strategy:

-

While oxidation is easier at basic pH, the stability of 4-HBHA is compromised. Use a Phosphate Buffer Saline (PBS) at pH 7.0 for immediate analysis, but prepare stock solutions in slightly acidic media (pH 4-5).

-

Module 4: Stability & Sample Preparation

Q5: How do I store 4-HBHA stock solutions to prevent hydrolysis to 4-Hydroxybenzoic acid?

A: Hydrolysis is the primary degradation pathway. It is catalyzed by both strong acid and strong base.

Stability Rules:

-

Solvent: Prepare stock solutions in Methanol or DMSO rather than water.

-

Temperature: Store at -20°C . At Room Temperature (RT), aqueous solutions show degradation within 24 hours.

-

Hydrolysis Kinetics:

-

at pH 1 (RT)

-

at pH 13 (RT)

-

Note: While stable at pH 1, the Fe(III) complex assay requires pH ~2.

-

at pH 1 (RT)

Visualization: Hydrolysis Pathway

Caption: Acid-catalyzed hydrolysis pathway of 4-HBHA yielding the carboxylic acid and hydroxylamine.

References

-

Reddy, M.S.N., et al. (2021).[1] "Validated HPLC Method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation." Journal of Chromatography & Separation Techniques. Link

-

Buglass, A.J., et al. (1971).[2] "The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids." Journal of the Chemical Society B. Link

- Agrawal, Y.K. (1979). "Hydroxamic Acids and Their Metal Complexes." Russian Chemical Reviews. (Contextual grounding for Fe-complex stability).

-

Ferreira, S.L.C., et al. (2019). "Spectrophotometric determination of Fe(III) in real samples by complexation." The International Journal of Bio-Pharma Research. Link

-

ChemScene. (2024). "Benzohydroxamic acid Product Information & Properties." Link

Sources

Validation & Comparative

Beyond the Target: A Comparative Investigation of 4-Hydroxybenzohydroxamic Acid (4-HBHA) Specificity

Executive Summary

4-Hydroxybenzohydroxamic acid (4-HBHA) is a widely utilized tool compound, historically employed as an inhibitor of urease, peroxidases, and ribonucleotide reductase. Structurally analogous to Salicylhydroxamic acid (SHAM), it functions primarily through metal chelation .

However, this mechanism is its "Achilles' heel." As a Senior Application Scientist, I must caution that 4-HBHA acts as a pan-metalloenzyme inhibitor . Its bidentate hydroxamic acid moiety does not discriminate effectively between the Nickel (Ni²⁺) in urease, the Iron (Fe³⁺/Fe²⁺) in peroxidases/alternative oxidases, the Zinc (Zn²⁺) in Matrix Metalloproteinases (MMPs), or the Copper (Cu²⁺) in Tyrosinase.

This guide objectively compares 4-HBHA against superior, target-specific alternatives and provides self-validating protocols to distinguish true biological effects from off-target chelation artifacts.

Part 1: The Mechanism of Action & The "Chelation Trap"

4-HBHA functions by inserting its hydroxamic acid group (-CONHOH) into the active site of metalloenzymes. It forms a stable, bidentate complex with the metal cofactor, effectively starving the enzyme of its catalytic engine.

-

Primary Utility: Inhibition of Urease (Ni-dependent) and Peroxidases (Heme-Fe dependent).

-

The Liability: The geometry of the hydroxamic acid group is "privileged" for binding Zn²⁺ and Fe³⁺, leading to unintended inhibition of MMPs, HDACs (Histone Deacetylases), and Lipoxygenases.

Visualizing the Off-Target Landscape

The following diagram illustrates the "Blast Radius" of 4-HBHA—showing how a single molecule impacts diverse biological pathways via shared metal dependency.

Caption: 4-HBHA acts as a promiscuous chelator. While targeting Urease (Ni) or Peroxidase (Fe), it inadvertently suppresses critical Zn, Cu, and Fe-dependent enzymes involved in epigenetics and respiration.

Part 2: Comparative Analysis – 4-HBHA vs. Alternatives

Researchers often default to 4-HBHA due to availability. However, for precise mechanistic studies, alternatives with higher specificity ratios are required.

Scenario A: Investigating Alternative Oxidase (AOX)

Context: Studying cyanide-resistant respiration in Trypanosomes or Plants.

| Feature | 4-HBHA / SHAM (The Traditional Tool) | Ascofuranone (The Superior Alternative) |

| Primary Mechanism | Iron Chelation (Active Site) | Ubiquinol Mimetic (Q-pool binding) |

| Potency (IC50) | Low: Micromolar to Millimolar (µM - mM) | High: Nanomolar (nM) |

| Specificity | Poor: Inhibits Peroxidases, Tyrosinase, Lipoxygenase. | Excellent: Highly specific for Trypanosome AOX. |

| Cytotoxicity | High (due to broad metalloenzyme inhibition). | Low (at effective concentrations). |

| Recommendation | Use only for rough screening in plants. | Gold Standard for T. brucei and precise mitochondrial studies. |

Scenario B: Investigating Urease Inhibition

Context: Anti-bacterial research (H. pylori) or agricultural soil stability.[1]

| Feature | 4-HBHA | Acetohydroxamic Acid (AHA) | Phosphoramidates |

| Potency (IC50) | High: ~0.2 - 10 µM (Often > AHA) | Moderate: ~10 - 100 µM | Very High: nM range |

| Stability | Susceptible to metabolic hydrolysis. | FDA Approved (Lithostat), stable. | Hydrolytically unstable in acid. |

| Off-Targets | MMPs (Zn), HDACs (Zn). | Fewer, but still a chelator. | High specificity for Urease. |

| Recommendation | Useful for in vitro potency, but risky for cell culture due to HDAC off-targets. | Clinical Standard for comparison. | Use for high-affinity structural studies. |

Part 3: Experimental Validation Protocols

If you must use 4-HBHA, you are required to validate that your observed effect is due to the intended target and not off-target metal stripping.

Protocol 1: The "Metal Rescue" Validation Assay

Objective: Determine if the observed inhibition is reversible by adding excess cofactor. If adding Zn²⁺ restores activity, your "Urease inhibitor" might actually be killing cells via MMP/HDAC inhibition.

Step-by-Step Workflow:

-

Baseline Establishment: Measure enzymatic activity (or cell viability) of your target system (Control).

-

Inhibition: Treat system with 4-HBHA at IC80 concentration. Record loss of activity.

-

The Rescue:

-

Arm A (Target Metal): Add stoichiometric excess (e.g., 1.5x - 2x) of the target metal (e.g., NiCl₂ for Urease).

-

Arm B (Off-Target Metal): Add stoichiometric excess of off-target metal (e.g., ZnCl₂ or FeSO₄).

-

-

Readout:

-

If Arm A restores activity: Target engagement is confirmed.

-

If Arm B restores activity (or viability): FALSE POSITIVE. The compound is acting via off-target chelation.

-

Protocol 2: Differential Respirometry (Mitochondrial Specificity)

Objective: Distinguish between AOX inhibition and general Electron Transport Chain (ETC) toxicity.

Step-by-Step Workflow:

-

Prepare Mitochondria: Isolate mitochondria or use permeabilized cells.

-

State 3 Respiration: Induce respiration with Succinate + ADP.

-

Block Complex IV: Add KCN (Potassium Cyanide) . Respiration should drop but not cease (if AOX is present).

-

Challenge:

-

Add 4-HBHA . Record O₂ consumption rate.

-

Control: In a parallel run, add Ascofuranone .

-

-

Analysis: If 4-HBHA inhibits respiration significantly more than Ascofuranone (or at non-AOX relevant concentrations), it is inhibiting upstream dehydrogenases or peroxidases.

Visualizing the Validation Logic

Caption: Decision matrix for interpreting Metal Rescue Assays. Restoration by non-target metals indicates off-target promiscuity.

Part 4: Scientific Integrity & References